2-Acetamidofluorene

Descripción

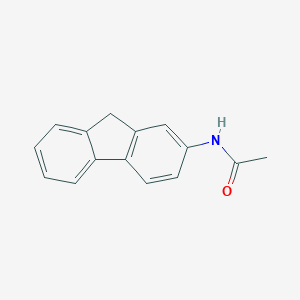

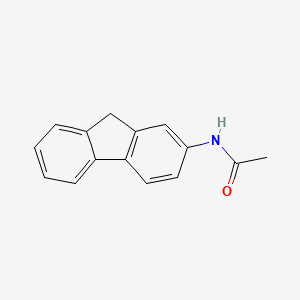

Structure

3D Structure

Propiedades

IUPAC Name |

N-(9H-fluoren-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-10(17)16-13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIHNRWJTSTCEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Record name | 2-ACETYLAMINOFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0039227 | |

| Record name | 2-Acetylaminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0039227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-acetylaminofluorene appears as white powder or light beige solid. (NTP, 1992), Tan, crystalline powder; [NIOSH], Tan, crystalline powder. | |

| Record name | 2-ACETYLAMINOFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Acetylaminofluorene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/209 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ACETYLAMINOFLUORENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/393 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Acetylaminofluorene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0007.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992), Soluble in glycols, fat solvents, Soluble in ether, acetic acid, Insoluble | |

| Record name | 2-ACETYLAMINOFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ACETYLAMINOFLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Acetylaminofluorene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0007.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.00023 mmHg at 212 °F (NTP, 1992), 0.00023 mmHg | |

| Record name | 2-ACETYLAMINOFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ACETYLAMINOFLUORENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/393 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Crystals from alcohol + water, Tan, crystalline powder | |

CAS No. |

53-96-3 | |

| Record name | 2-ACETYLAMINOFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AAF | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylaminofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetylaminofluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-9H-fluoren-2-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Acetylaminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0039227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-fluoren-2-ylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYLAMINOFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M98QLJ2DL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ACETYLAMINOFLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ACETYLAMINOFLUORENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/393 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetamide, N-fluoren-2-yl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AB903210.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

381 °F (NTP, 1992), 194 °C, 381 °F | |

| Record name | 2-ACETYLAMINOFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ACETYLAMINOFLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ACETYLAMINOFLUORENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/393 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Acetylaminofluorene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0007.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Acetamidofluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamidofluorene (2-AAF), a derivative of fluorene, is a well-characterized compound extensively utilized in cancer research as a model carcinogen.[1] Its ability to induce tumors in various organs, including the liver and bladder, is intrinsically linked to its metabolic activation into reactive intermediates that form adducts with DNA.[1][2] A thorough understanding of its physical and chemical properties is paramount for its safe handling, experimental design, and the interpretation of toxicological and pharmacological data. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental considerations, and a visualization of its critical metabolic pathway.

Chemical Identity

| Identifier | Value |

| IUPAC Name | N-(9H-fluoren-2-yl)acetamide[3] |

| Synonyms | 2-AAF, N-2-Fluorenylacetamide, 2-Acetylaminofluorene[3][4] |

| CAS Number | 53-96-3[3] |

| Molecular Formula | C₁₅H₁₃NO[3][4] |

| Molecular Weight | 223.27 g/mol [3][5] |

| Chemical Structure |  |

Physical Properties

This compound is a tan-colored, crystalline powder at room temperature.[6][7]

| Property | Value | Source |

| Appearance | White to light yellow/beige or tan crystalline powder | [3][4] |

| Melting Point | 192 - 197 °C (377.6 - 386.6 °F) | [1] |

| Boiling Point | ~303 °C (decomposes) | [6][8] |

| Solubility | ||

| Water | Insoluble; 1.3 mg/L at 25°C, 10.13 mg/L at 26.3°C | [9][10] |

| Organic Solvents | Soluble in glycols, fat solvents, acetone, acetic acid, and alcohol. Soluble in DMSO (45 mg/mL) and Ethanol (22.5 mg/mL). | [3][6][9][11] |

| Density | 1.27 g/cm³ | [6] |

| Vapor Pressure | 9.44 x 10⁻⁸ mm Hg at 25°C | [6] |

| log P (Octanol-Water Partition Coefficient) | 3.22 - 3.264 | [1][6] |

Chemical Properties and Reactivity

This compound is stable under normal laboratory conditions.[4][6] However, it is incompatible with strong acids, bases, and oxidizing agents.[9] When heated to decomposition, it emits toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4][6]

Spectral Data

| Technique | Key Data Points |

| UV Spectroscopy | λmax: 288 nm (log ε: 4.43), 313 nm (log ε: 4.13) in Toluene.[9] |

| ¹H NMR Spectroscopy | Spectra available, detailed peak assignments can be found in spectral databases.[12] |

| ¹³C NMR Spectroscopy | Spectra available for analysis.[3][13] |

| Mass Spectrometry | GC-MS and MS-MS data are available, providing fragmentation patterns for identification.[3] |

| IR Spectroscopy | Characteristic peaks corresponding to its functional groups (amide C=O, N-H, aromatic C-H). |

Experimental Protocols

Purification by Recrystallization

A common method for purifying this compound is recrystallization.[9]

-

From Toluene: Dissolve the compound in a minimal amount of hot toluene. A reported ratio is 1.3 mg in 100 mL.[9] Allow the solution to cool slowly to form crystals, which can then be isolated by filtration.

-

From Aqueous Ethanol or Acetic Acid: Recrystallization can also be performed from 50% acetic acid or aqueous ethanol.[9]

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of this compound.[14] A typical method would involve a C18 column with a mobile phase gradient of acetonitrile (B52724) and water containing a small percentage of an acid like formic acid for better peak shape.[15] Detection is commonly performed using a UV detector at a wavelength where the compound has strong absorbance, such as 280 nm.[15]

-

Melting Point Determination: The melting point is a crucial indicator of purity. It is determined using a standard melting point apparatus. A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded. For a pure compound, this range should be narrow.

Metabolic Activation Pathway

The carcinogenicity of this compound is not due to the parent compound itself but rather its metabolic activation products.[1] The primary site of metabolism is the liver, involving Phase I and Phase II enzymes.[15][16]

Caption: Metabolic activation pathway of this compound (2-AAF).

Safety and Handling

This compound is classified as a carcinogen and a mutagen.[3][4] It is harmful if swallowed.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, must be worn when handling this compound.[4] All work should be conducted in a well-ventilated area or a chemical fume hood.[4]

Conclusion

This technical guide has summarized the essential physical and chemical properties of this compound, providing a valuable resource for professionals in research and drug development. The tabulated data allows for quick reference, while the outlined experimental considerations and the visualized metabolic pathway offer deeper insights into its handling and biological activity. Due to its carcinogenic nature, strict adherence to safety protocols is imperative when working with this compound.

References

- 1. 2-Acetylaminofluorene - Wikipedia [en.wikipedia.org]

- 2. 2-Acetylaminofluorene mechanistic data and risk assessment: DNA reactivity, enhanced cell proliferation and tumor initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Acetylaminofluorene | C15H13NO | CID 5897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. N-(2-芴基)乙酰胺 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Acetylaminofluorene [cdc.gov]

- 8. N-2-fluorenylacetamide [stenutz.eu]

- 9. This compound | 53-96-3 [chemicalbook.com]

- 10. 2-Acetylaminofluorene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. This compound(53-96-3) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. chemimpex.com [chemimpex.com]

- 15. benchchem.com [benchchem.com]

- 16. Metabolism and activation of 2-acetylaminofluorene in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Acetamidofluorene: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 2-Acetamidofluorene (2-AAF), a well-characterized procarcinogen extensively used in cancer research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, metabolic activation, and experimental applications.

Core Chemical and Physical Properties

This compound, also known as N-(2-Fluorenyl)acetamide, is a crystalline solid.[1] Its key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 53-96-3 | [2][3][4] |

| Molecular Formula | C₁₅H₁₃NO | [2][3] |

| Molecular Weight | 223.27 g/mol | [2][5][6][7][8] |

| Melting Point | 192-197 °C | [1][3][6] |

| Appearance | White to light yellow/tan powder | [1][3][5] |

| Water Solubility | 10.13 mg/L at 26.3 °C | [6] |

| Solubility | Soluble in acetone, acetic acid, alcohol, glycols, and fat solvents. | [1][6] |

Metabolic Activation and Carcinogenesis

This compound is not carcinogenic in its native form. Its genotoxic effects are a result of metabolic activation, primarily in the liver, through a multi-step enzymatic process.[2]

The initial and critical step is the N-hydroxylation of 2-AAF by cytochrome P450 (CYP) enzymes, particularly CYP1A2, to form N-hydroxy-2-acetylaminofluorene (N-OH-AAF).[2][9] This proximate carcinogen can then undergo further activation through Phase II enzymatic reactions. Sulfotransferases (SULTs) can catalyze the O-sulfonation of N-OH-AAF, while N-acetyltransferases (NATs) can lead to its O-acetylation.[2] These reactions produce highly reactive electrophilic esters that can form covalent adducts with DNA, primarily at the C8 position of guanine, leading to mutations and the initiation of carcinogenesis.[2][6][10]

Experimental Protocols: Induction of Hepatocellular Carcinoma

2-AAF is a cornerstone in experimental models of hepatocellular carcinoma (HCC), often used in combination with other agents to promote carcinogenesis. A widely employed protocol involves the use of diethylnitrosamine (DEN) as an initiator and 2-AAF as a promoter, sometimes coupled with partial hepatectomy (PH) to stimulate cell proliferation.

DEN/2-AAF Induced Hepatocarcinogenesis Model in Rats

This protocol is designed to induce precancerous lesions and HCC in a time- and dose-dependent manner.[11]

Materials:

-

Male Wistar rats

-

Diethylnitrosamine (DEN)

-

This compound (2-AAF)

-

Vehicle for administration (e.g., corn oil)

Procedure:

-

Initiation: Administer DEN intraperitoneally (i.p.) to the rats. A common dosage is 100-150 mg/kg body weight, given weekly for two to three weeks.[11][12][13]

-

Promotion: Following the initiation phase, administer 2-AAF. This can be done through various routes, including intraperitoneal injection or oral gavage. Dosages can range from 20 mg/kg to 300 mg/kg.[11][12][13] The administration schedule can also vary, for instance, a single injection or repeated doses over several weeks.[12][13]

-

Monitoring and Sacrifice: The animals are monitored for a specified period, typically ranging from 10 to 18 weeks.[11][12][14] At the end of the study period, the animals are sacrificed, and liver tissues are collected for histological and molecular analysis.

2-AAF/Partial Hepatectomy Model

This model is used to study liver regeneration and the role of progenitor cells in carcinogenesis.[15][16] 2-AAF acts as an anti-mitotic agent for mature hepatocytes, thus promoting the proliferation of oval cells (a type of liver progenitor cell) following partial hepatectomy.[15][16]

Procedure:

-

2-AAF Administration: Administer 2-AAF to rats. This can be done by implanting a time-release pellet subcutaneously.[15][17]

-

Partial Hepatectomy (PH): Perform a two-thirds partial hepatectomy. This surgical procedure is a strong stimulus for liver regeneration.[18][19]

-

Post-operative Monitoring: Monitor the animals for various time points post-PH (e.g., 3, 7, 10, 14, and 21 days) to study the dynamics of liver regeneration and progenitor cell response.[15][17]

Conclusion

This compound remains an invaluable tool in the field of cancer research. Its well-documented metabolic activation pathway and its efficacy in inducing hepatocellular carcinoma in animal models provide a robust platform for investigating the molecular mechanisms of carcinogenesis and for the preclinical evaluation of novel therapeutic agents. This guide provides a foundational understanding for researchers and professionals working in this critical area of study.

References

- 1. 2-Acetylaminofluorene induces forms of cytochrome P-450 active in its own metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Metabolism of 2-acetylaminofluorene by eight different forms of cytochrome P-450 isolated from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Cytochrome P-450-dependent biotransformation of 2-acetylaminofluorene in cell-free preparations of human embryonic hepatic, adrenal, renal, pulmonary, and cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aminofluorene-DNA adduct formation in Salmonella typhimurium exposed to the carcinogen N-hydroxy-2-acetylaminofluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism and activation of 2-acetylaminofluorene in isolated rat hepatocytes. | Semantic Scholar [semanticscholar.org]

- 8. 2-Acetylaminofluorene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 2-Acetylaminofluorene - Wikipedia [en.wikipedia.org]

- 10. Formation of DNA adducts from N-acetoxy-2-acetylaminofluorene and N-hydroxy-2-acetylaminofluorene in rat hemopoietic tissues in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Promotive action of 2-acetylaminofluorene on hepatic precancerous lesions initiated by diethylnitrosamine in rats: Molecular study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Treatment with 2-AAF blocks the small hepatocyte-like progenitor cell response in retrorsine-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Oval cell response is attenuated by depletion of liver resident macrophages in the 2-AAF/partial hepatectomy rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Treatment with 2-AAF Blocks the Small Hepatocyte-Like Progenitor Cell Response in Retrorsine-Exposed Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A reproducible and well-tolerated method for 2/3 partial hepatectomy in mice | Semantic Scholar [semanticscholar.org]

- 19. Partial hepatectomy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Laboratory Synthesis of 2-Acetamidofluorene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory synthesis of 2-Acetamidofluorene (2-AAF), a compound of significant interest in carcinogenesis research. It details the necessary precursors, reaction conditions, purification methods, and characterization data. Additionally, this document outlines the key metabolic activation pathway of 2-AAF, a critical aspect of its biological activity.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value |

| Chemical Name | N-(9H-Fluoren-2-yl)acetamide |

| Synonyms | 2-AAF, N-2-Fluorenylacetamide, N-Acetyl-2-aminofluorene |

| CAS Number | 53-96-3 |

| Molecular Formula | C₁₅H₁₃NO |

| Molecular Weight | 223.27 g/mol [1] |

| Appearance | White to light beige solid[1] |

| Melting Point | 192-196 °C |

| Solubility | Soluble in DMSO and ethanol (B145695); insoluble in water.[2] |

| ¹H NMR (DMSO-d₆) | δ 10.00 (s, 1H, NH), 7.94 (s, 1H), 7.79-7.78 (m, 2H), 7.54-7.52 (m, 2H), 7.36 (t, J=7.4 Hz, 1H), 7.24 (t, J=7.4 Hz, 1H), 3.89 (s, 2H, CH₂), 2.09 (s, 3H, CH₃)[3] |

| FTIR (KBr, cm⁻¹) | Key peaks include those corresponding to N-H stretching, C=O stretching (amide I), and aromatic C-H stretching. |

Experimental Protocols

Extreme caution should be exercised when handling this compound and its precursors, as they are known carcinogens. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Part 1: Synthesis of 2-Aminofluorene (B1664046) from 2-Nitrofluorene (B1194847)

This initial step involves the reduction of 2-nitrofluorene to 2-aminofluorene.

Materials:

-

2-Nitrofluorene

-

95% Ethanol

-

10% Palladium on charcoal (Pd/C) catalyst

-

Hydrazine (B178648) hydrate (B1144303) (85% or 100%)

-

Celite or other filter aid

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the 2-nitrofluorene in 95% ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the suspension.

-

Heat the mixture to a gentle reflux with constant stirring.

-

Slowly add hydrazine hydrate dropwise to the refluxing mixture. An exothermic reaction will occur, and the solution's color will change.

-

Continue refluxing for 1-2 hours after the addition of hydrazine hydrate is complete, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol.

-

Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator.

-

The crude 2-aminofluorene can be purified by recrystallization from aqueous ethanol to yield a crystalline solid.[4]

Part 2: Synthesis of this compound from 2-Aminofluorene

This procedure details the acetylation of 2-aminofluorene to the final product, this compound.

Materials:

-

2-Aminofluorene

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (catalytic amount)

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Dropping funnel

-

Büchner funnel and filter flask

Procedure:

-

Dissolve 2-aminofluorene in toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a catalytic amount of pyridine to the solution.

-

From a dropping funnel, add acetic anhydride dropwise to the stirred solution.

-

Heat the mixture to reflux for approximately one hour.

-

After the reflux period, allow the mixture to cool to room temperature.

-

The crude this compound may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Purify the crude this compound by recrystallization from ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the final product in a vacuum oven. A typical yield for this acetylation reaction is generally high.

Visualizations

Chemical Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound from 2-nitrofluorene.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

This diagram provides a logical overview of the key stages in the laboratory preparation and purification of this compound.

References

2-Acetamidofluorene mechanism of action in carcinogenesis

An In-depth Technical Guide on the Core Mechanism of Action of 2-Acetamidofluorene in Carcinogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2-AAF) is a potent experimental carcinogen that has been instrumental in elucidating the mechanisms of chemical carcinogenesis.[1][2] Its carcinogenicity is not a direct property of the molecule itself but arises from its metabolic activation into reactive electrophiles that form covalent adducts with cellular macromolecules, primarily DNA.[1][3] This guide provides a comprehensive overview of the molecular mechanisms underlying 2-AAF-induced carcinogenesis, detailing its metabolic activation, the formation and repair of DNA adducts, and the subsequent cellular and molecular alterations that drive the initiation and promotion of tumors. The content herein is intended to serve as a technical resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to aid researchers in the fields of toxicology, oncology, and drug development.

Metabolic Activation of this compound

The transformation of 2-AAF from a procarcinogen to an ultimate carcinogen is a multi-step process predominantly occurring in the liver, involving both Phase I and Phase II xenobiotic-metabolizing enzymes.[3]

Phase I Metabolism: The initial and rate-limiting step in the activation of 2-AAF is N-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP1A2.[3][4] This process converts 2-AAF to N-hydroxy-2-acetylaminofluorene (N-OH-AAF), a proximate carcinogen.[3][5] While N-hydroxylation is the primary activation pathway, ring hydroxylation at various carbon positions can also occur, generally leading to detoxification products.[3]

Phase II Metabolism: The proximate carcinogen, N-OH-AAF, undergoes further activation through esterification to form highly reactive electrophilic esters.[3][5] Key Phase II reactions include:

-

Sulfonation: Sulfotransferases (SULTs) catalyze the O-sulfonation of N-OH-AAF, yielding N-sulfonyloxy-2-acetylaminofluorene. This highly unstable metabolite readily forms a nitrenium ion that can covalently bind to DNA.[3][6]

-

Acetylation: N-acetyltransferases (NATs), such as NAT1 and NAT2, can catalyze the O-acetylation of N-OH-AAF, also forming a reactive DNA-binding species.[5]

-

Deacetylation: N-OH-AAF can be deacetylated to form N-hydroxy-2-aminofluorene (N-OH-AF), which is also a substrate for sulfonation or O-acetylation, leading to the formation of DNA-reactive electrophiles.[5][7]

The balance between these activation and detoxification pathways is a critical determinant of the carcinogenic potency of 2-AAF in different tissues and species.

DNA Adduct Formation and Repair

The ultimate carcinogenic metabolites of 2-AAF are strong electrophiles that react with nucleophilic sites in DNA, forming covalent adducts. The major DNA adducts formed are:

-

N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF)

-

3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF)

-

N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) (resulting from the deacetylated metabolite)[5]

These bulky adducts distort the DNA helix, interfere with DNA replication and transcription, and are highly mutagenic if not repaired.[8][9] The dG-C8-AAF adduct, for instance, can induce a conformational change in the DNA, leading to frameshift mutations, particularly deletions of one or two nucleotides.[8][9][10] In contrast, the dG-C8-AF adduct is more likely to cause base substitution mutations.[8]

The primary mechanism for the removal of these bulky adducts is the Nucleotide Excision Repair (NER) pathway.[11] The NER pathway consists of two sub-pathways: global genome repair (GGR), which removes lesions throughout the genome, and transcription-coupled repair (TCR), which specifically removes lesions from the transcribed strand of active genes.[11] Studies in mice deficient in different components of the NER pathway have shown that a defect in the GGR pathway is strongly associated with an increased susceptibility to 2-AAF-induced liver and bladder tumors.[11]

Cellular and Molecular Consequences of 2-AAF Exposure

The formation of persistent DNA adducts triggers a cascade of cellular events that contribute to the initiation and promotion of cancer.

3.1. Genomic Instability and Mutations: Unrepaired DNA adducts can lead to mutations during DNA replication. The types of mutations induced by 2-AAF are characteristic of the specific adducts formed and include frameshift mutations and base substitutions.[8][9] This genetic damage is a critical initiating event in carcinogenesis.[12][13]

3.2. Alterations in Cell Signaling and Gene Expression: 2-AAF and its metabolites can modulate various signaling pathways that regulate cell survival, proliferation, and apoptosis.[14][15] Chronic exposure to 2-AAF can lead to a cellular environment that favors the clonal expansion of initiated cells. This includes:

-

Increased Cell Proliferation: 2-AAF can induce regenerative cell proliferation in response to its cytotoxic effects, particularly in the liver.[16][17] This sustained proliferation can promote the fixation of mutations and the growth of pre-neoplastic lesions.[16]

-

Evasion of Apoptosis: While 2-AAF can induce apoptosis, particularly at early time points, initiated cells that acquire resistance to apoptosis have a selective growth advantage.[16]

-

Epigenetic Alterations: Studies have shown that 2-AAF can induce epigenetic changes, including alterations in DNA methylation and histone modifications, which can contribute to aberrant gene expression and tumorigenesis.[18]

Quantitative Data on 2-AAF Carcinogenesis

The carcinogenic effects of 2-AAF are dose-dependent. The following tables summarize key quantitative data from studies in rats.

Table 1: Dose-Response of 2-AAF Induced Pre-neoplastic Foci in Rat Liver

| 2-AAF in Diet (ppm) | Duration (weeks) | Number of GST-P-positive foci/cm² (mean ± SD) |

| 50 | 8 | 10 ± 5 |

| 100 | 8 | 25 ± 10 |

| 200 | 8 | 50 ± 15 |

| 400 | 8 | 80 ± 20 |

Data adapted from studies on early effects of 2-AAF in Wistar rats.[19] GST-P (Glutathione S-transferase placental form) is a common marker for pre-neoplastic foci in rat liver.

Table 2: DNA Adduct Levels and Tumor Incidence in Rat Liver

| Cumulative Dose (mmol/kg) | Duration of Exposure | dG-C8-AF Adducts (fmol/µg DNA) | Liver Tumor Incidence (%) |

| 0.5 | 8 weeks | ~50 | Low |

| 2.0 | 8 weeks | ~200 | High |

Data synthesized from dose-response studies in F344 rats.[17] The incidence of altered hepatocellular foci was significantly higher at the 2.0 mmol/kg dose.[17]

Table 3: 2-AAF Induced Tumor Incidence in Different Organs

| Species | Route | Dose (in diet) | Organ | Tumor Incidence (%) |

| Rat | Oral | 75 ppm | Bladder | 2% |

| Rat | Oral | 100 ppm | Bladder | 17% |

| Rat | Oral | 150 ppm | Bladder | 75% |

| Rat | Oral | Dose-dependent | Liver | Linear increase with dose |

Data from a study on the dose-response of tumor formation.[19]

Experimental Protocols

Detailed methodologies are crucial for the study of 2-AAF carcinogenesis. Below are protocols for key experiments.

5.1. Protocol for Induction of Pre-neoplastic Liver Foci in Rats

This protocol is a modification of the "resistant hepatocyte model" and is used to study the initiation and promotion stages of hepatocarcinogenesis.

-

Animal Model: Male F344 or Wistar rats, 6-8 weeks old.

-

Initiation (Optional): A single intraperitoneal (i.p.) injection of diethylnitrosamine (DEN) at 200 mg/kg body weight can be administered to initiate carcinogenesis.[20]

-

Promotion: Two weeks after initiation, animals are fed a diet containing 2-AAF (e.g., 0.02% or 200 ppm) for a specified period (e.g., 2-8 weeks).[16][20]

-

Proliferative Stimulus (Optional): A partial (2/3) hepatectomy can be performed to stimulate cell proliferation, which enhances the development of pre-neoplastic foci.

-

Endpoint Analysis: At selected time points, animals are euthanized, and liver tissues are collected.

-

Histopathology: Liver sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) for morphological analysis.

-

Immunohistochemistry: Sections are stained for markers of pre-neoplastic lesions, such as Glutathione S-transferase placental form (GST-P), to quantify the number and size of foci.[20]

5.2. Protocol for Detection of 2-AAF-DNA Adducts by ³²P-Postlabeling Assay

The ³²P-postlabeling assay is an ultra-sensitive method for detecting and quantifying DNA adducts.[21]

-

DNA Isolation: Isolate DNA from the target tissue (e.g., liver) of 2-AAF-exposed animals using standard phenol-chloroform extraction or commercial kits.

-

DNA Digestion: Digest 5-10 µg of DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.[21]

-

Adduct Enrichment (Optional): For low levels of adducts, enrich the adducted nucleotides by butanol extraction.[5]

-

³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[21]

-

Chromatographic Separation: Separate the ³²P-labeled adducts from normal nucleotides using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[21][22]

-

Detection and Quantification: Visualize the adduct spots by autoradiography or a phosphorimager. Quantify the radioactivity in the adduct spots and calculate the Relative Adduct Labeling (RAL), which represents the number of adducts per 10⁷-10¹⁰ normal nucleotides.[21]

5.3. Protocol for In Vitro Metabolic Activation and DNA Adduction

This protocol allows for the study of 2-AAF metabolism and DNA adduct formation in a controlled cell-free system.

-

Preparation of Liver S9 Fraction: Prepare a post-mitochondrial supernatant (S9 fraction) from the livers of untreated or Aroclor-induced rats. This fraction contains both microsomal (Phase I) and cytosolic (Phase II) enzymes.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Phosphate buffer (pH 7.4)

-

Liver S9 fraction

-

NADPH regenerating system (for CYP450 activity)

-

PAPS (3'-phosphoadenosine-5'-phosphosulfate) (for sulfotransferase activity)

-

Calf thymus DNA

-

-

Initiation: Initiate the reaction by adding 2-AAF (dissolved in a suitable solvent like DMSO).[3]

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).[3]

-

DNA Isolation: Stop the reaction and isolate the DNA from the mixture.

-

Adduct Analysis: Analyze the isolated DNA for adducts using methods like ³²P-postlabeling, HPLC-MS/MS, or immunoassays.[21][23][24]

Conclusion

The carcinogenic action of this compound is a well-defined, multi-stage process that serves as a paradigm for chemical carcinogenesis. Its mechanism is initiated by metabolic activation to DNA-reactive species, leading to the formation of mutagenic DNA adducts. The subsequent failure of DNA repair, coupled with induced cell proliferation and other epigenetic and signaling alterations, promotes the clonal expansion of initiated cells, ultimately resulting in tumor formation. A thorough understanding of these intricate molecular events is essential for assessing the risks of carcinogenic compounds and for the development of novel strategies for cancer prevention and therapy. The experimental frameworks provided in this guide offer robust methods for the continued investigation of chemical carcinogenesis.

References

- 1. Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fifty years of research on N-acetyl-2-aminofluorene, one of the most versatile compounds in experimental cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 2-Acetylaminofluorene mechanistic data and risk assessment: DNA reactivity, enhanced cell proliferation and tumor initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]

- 7. Metabolism and activation of 2-acetylaminofluorene in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism for N-acetyl-2-aminofluorene-induced frameshift mutagenesis by Escherichia coli DNA polymerase I (Klenow fragment) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Visualization of an AAF induced frameshift mutation: molecular views of base displacement in B-DNA from minimized potential energy calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-AAF-induced tumor development in nucleotide excision repair-deficient mice is associated with a defect in global genome repair but not with transcription coupled repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inflammation‐mediated genomic instability: roles of activation‐induced cytidine deaminase in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of genomic instability in human carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Signaling Mechanisms Controlling Cell Fate and Embryonic Patterning - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dose response of early effects related to tumor promotion of 2-acetylaminofluorene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dose response effects of 2-acetylaminofluorene on DNA damage, cytotoxicity, cell proliferation and neoplastic conversion in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. DNA adduct formation after oral administration of 2-nitrofluorene and N-acetyl-2-aminofluorene, analyzed by 32P-TLC and 32P-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Determination of 2-acetylaminofluorene adducts by immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Activation of 2-Acetamidofluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamidofluorene (2-AAF) is a well-characterized procarcinogen that has been extensively studied as a model compound for understanding the mechanisms of chemical carcinogenesis. Its genotoxic effects are not elicited by the parent compound itself but require metabolic activation to highly reactive electrophilic species that can covalently bind to cellular macromolecules, primarily DNA. This technical guide provides an in-depth overview of the core metabolic activation pathway of 2-AAF, focusing on the key enzymatic reactions, quantitative data, and detailed experimental protocols relevant to its study.

Core Metabolic Activation Pathway

The metabolic activation of 2-AAF is a multi-step process predominantly occurring in the liver, involving both Phase I and Phase II xenobiotic-metabolizing enzymes. The pathway ultimately leads to the formation of a highly reactive nitrenium ion that is responsible for the formation of DNA adducts, the initiating event in chemical carcinogenesis.

Phase I Metabolism: N-Hydroxylation

The initial and rate-limiting step in the activation of 2-AAF is the N-hydroxylation of the acetamido group, a reaction catalyzed by cytochrome P450 (CYP) enzymes.[1] This reaction converts 2-AAF to its proximate carcinogen, N-hydroxy-2-acetylaminofluorene (N-OH-AAF). The primary enzyme responsible for this bioactivation step is CYP1A2.[1]

Phase II Metabolism: Esterification of N-OH-AAF

The proximate carcinogen, N-OH-AAF, undergoes further metabolic activation through esterification to form highly reactive and unstable esters. Two major pathways are involved:

-

Sulfonation: Catalyzed by sulfotransferases (SULTs), N-OH-AAF is converted to N-sulfonyloxy-2-acetylaminofluorene. This ester is highly unstable and spontaneously breaks down to form the ultimate carcinogenic species, a reactive nitrenium ion.[2]

-

Acetylation: N-acetyltransferases (NATs) can catalyze the O-acetylation of N-OH-AAF to form N-acetoxy-2-acetylaminofluorene (N-OAc-AAF).[3] This metabolite is also a potent electrophile that can react with DNA.

Detoxification Pathways

Concurrent with the activation pathways, 2-AAF and its metabolites can undergo detoxification reactions. These include ring hydroxylation at various positions (e.g., C1, C3, C5, C7, and C9) by CYP enzymes, leading to the formation of phenolic metabolites that are more readily excreted.[4] Deacetylation of 2-AAF to 2-aminofluorene (B1664046) (AF) can also occur, which can then be N-hydroxylated to form N-hydroxy-2-aminofluorene (N-OH-AF), another proximate carcinogen.[3]

Quantitative Data

The following tables summarize key quantitative data related to the metabolic activation of 2-AAF.

Table 1: Kinetic Parameters for 2-AAF N-Hydroxylation by Rat Liver Microsomes [5][6]

| Enzyme System | Km (µM) | Vmax (pmol/mg/min) |

| Single Enzyme System | 0.033 | 3.63 |

Table 2: Levels of Major DNA Adducts Formed from 2-AAF in Chinese Hamster Ovary (CHO) Cells [7]

| DNA Adduct | Relative Abundance (%) |

| N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) | ~90 |

| N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) | ~10 |

Mandatory Visualizations

Metabolic Activation Pathway of this compound

Caption: Metabolic activation pathway of this compound (2-AAF).

Experimental Workflow for Studying 2-AAF Metabolism

Caption: A generalized experimental workflow for studying 2-AAF metabolism.

Experimental Protocols

In Vitro Metabolism of 2-AAF using Liver Microsomes

Objective: To determine the formation of 2-AAF metabolites by liver microsomal enzymes.

Materials:

-

Rat liver microsomes

-

This compound (2-AAF)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Internal standard (for HPLC analysis)

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and liver microsomes in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 2-AAF (dissolved in a suitable solvent like DMSO, final concentration typically in the µM range).

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube for HPLC analysis.

HPLC Analysis of 2-AAF Metabolites

Objective: To separate and quantify 2-AAF and its metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase:

-

A gradient of acetonitrile and water (e.g., starting with 20% acetonitrile and increasing to 80% over 30 minutes).

Procedure:

-

Equilibrate the HPLC column with the initial mobile phase conditions.

-

Inject a known volume of the supernatant from the in vitro metabolism assay (or other samples) onto the column.

-

Run the gradient program to separate the metabolites.

-

Monitor the elution of compounds using a UV detector at a suitable wavelength (e.g., 280 nm).

-

Identify and quantify the metabolites by comparing their retention times and peak areas with those of authentic standards.

32P-Postlabeling Assay for DNA Adducts

Objective: To detect and quantify 2-AAF-DNA adducts.[8][9][10][11]

Materials:

-

DNA sample (isolated from cells or tissues treated with 2-AAF)

-

Micrococcal nuclease and spleen phosphodiesterase

-

Nuclease P1

-

T4 polynucleotide kinase

-

[γ-³²P]ATP

-

Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates

-

TLC developing solvents

Procedure:

-

DNA Digestion: Digest the DNA sample to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.[8]

-

Adduct Enrichment: Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides but not the bulky adducts.[8]

-

³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P by incubating with T4 polynucleotide kinase and [γ-³²P]ATP.[8]

-

TLC Separation: Apply the labeled adducts to a PEI-cellulose TLC plate and separate them using a multi-directional chromatographic system with different developing solvents.[8]

-

Detection and Quantification: Visualize the separated ³²P-labeled adducts by autoradiography and quantify the radioactivity of the adduct spots using a phosphorimager or by scintillation counting. Calculate the relative adduct levels based on the radioactivity of the adducts and the total amount of DNA analyzed.[8]

Conclusion

The metabolic activation of this compound is a complex process involving a delicate balance between bioactivation and detoxification pathways. Understanding these pathways is crucial for assessing the carcinogenic risk of 2-AAF and related aromatic amines. The experimental protocols outlined in this guide provide a framework for investigating the metabolism and DNA-damaging effects of this important model carcinogen. Further research, particularly focusing on the kinetic parameters of the enzymes involved in human tissues, will continue to enhance our understanding of individual susceptibility to chemical carcinogenesis.

References

- 1. 2-Acetylaminofluorene mechanistic data and risk assessment: DNA reactivity, enhanced cell proliferation and tumor initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and characterization of N-hydroxy-2-acetylaminofluorene sulfotransferase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and activation of 2-acetylaminofluorene in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of 2-acetylaminofluorene. I. Metabolism in vitro of 2-acetylaminofluorene and 2-acetylaminofluoren-9-one by hepatic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of N- and C-hydroxylations of 2-acetylaminofluorene in male Sprague-Dawley rat liver microsomes: implications for carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. UQ eSpace [espace.library.uq.edu.au]

- 7. The 32P-post-labeling method in quantitative DNA adduct dosimetry of 2-acetylaminofluorene-induced mutagenicity in Chinese hamster ovary cells and Salmonella typhimurium TA1538 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Historical Context of 2-Acetamidofluorene in Cancer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamidofluorene (2-AAF), a derivative of fluorene, holds a significant place in the history of cancer research. Initially synthesized as a potential insecticide, its potent carcinogenic properties were discovered in the early 1940s. This discovery pivoted its application towards becoming one of the most extensively studied model carcinogens, particularly for inducing liver tumors in experimental animals. This technical guide provides a comprehensive overview of the historical context of 2-AAF in cancer research, detailing its metabolic activation, mechanisms of carcinogenesis, and its application in various experimental models. The document summarizes key quantitative data in structured tables, provides detailed experimental protocols from seminal studies, and includes visualizations of critical pathways and workflows to facilitate a deeper understanding of its role in advancing the field of oncology.

Introduction: From Insecticide to a Model Carcinogen

The story of this compound (2-AAF), also known as N-2-fluorenylacetamide, began with its investigation as a potential pesticide. However, early toxicity studies unveiled its potent ability to induce tumors in various organs of laboratory animals. A landmark study by Wilson, DeEds, and Cox in 1941 was among the first to systematically document the carcinogenic activity of 2-AAF, demonstrating its capacity to induce tumors of the liver, bladder, and other tissues in rats fed a diet containing the compound.[1][2] This discovery marked a turning point, and 2-AAF was never commercialized as a pesticide. Instead, it became an invaluable tool for cancer researchers, providing a reliable method to induce tumors in animal models and thereby study the complex processes of chemical carcinogenesis.[2][3] For decades, 2-AAF has been used as a positive control in carcinogenicity and mutagenicity assays, contributing significantly to our understanding of DNA damage, repair mechanisms, and the multi-stage nature of cancer development.[1][2]

Metabolic Activation: The Genesis of Carcinogenicity

2-AAF itself is not the ultimate carcinogen; it requires metabolic activation to exert its genotoxic effects. This bioactivation process primarily occurs in the liver and involves a series of enzymatic reactions that convert the inert parent compound into highly reactive electrophilic species capable of binding to cellular macromolecules, most notably DNA.

The initial and critical step is the N-hydroxylation of 2-AAF to form N-hydroxy-2-acetylaminofluorene (N-OH-AAF), a reaction predominantly catalyzed by cytochrome P450 enzymes, particularly CYP1A2. N-OH-AAF is considered a proximate carcinogen, meaning it is a more direct precursor to the ultimate carcinogenic form.

Further activation of N-OH-AAF occurs through Phase II enzymatic reactions, primarily sulfonation and O-acetylation.

-

Sulfonation: Sulfotransferases (SULTs) catalyze the O-sulfonation of N-OH-AAF, forming the highly unstable and reactive N-sulfonyloxy-2-acetylaminofluorene. This metabolite readily decomposes to form a nitrenium ion, a potent electrophile that can form covalent adducts with DNA.

-

O-Acetylation: N-acetyltransferases (NATs) can catalyze the O-acetylation of N-OH-AAF to produce N-acetoxy-2-acetylaminofluorene (N-OAc-AAF). This metabolite can also generate a reactive nitrenium ion and subsequently bind to DNA.

The formation of these reactive intermediates and their subsequent binding to DNA, forming DNA adducts, is a critical initiating event in 2-AAF-induced carcinogenesis. The major DNA adducts formed include N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF), and 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF). These adducts can lead to mutations during DNA replication if not repaired, ultimately contributing to the initiation of cancer.

Data Presentation: Quantitative Insights into 2-AAF Carcinogenesis

The carcinogenic effects of 2-AAF have been quantified in numerous studies. The following tables summarize key data on tumor incidence and molecular markers of 2-AAF exposure.

Table 1: Tumor Incidence in B6C3F1 Mice Fed 2-AAF for up to 2 Years

| Sex | Dietary Concentration (ppm) | Liver Tumor Incidence (%) (Malignant + Benign) | Bladder Tumor Incidence (%) (Malignant + Benign) |

| Male | 0 | 25 | 0 |

| Male | 40 | 45 | 0 |

| Male | 60 | 58 | 2 |

| Male | 80 | 72 | 15 |

| Female | 0 | 8 | 0 |

| Female | 150 | 65 | 4 |

| Female | 200 | 82 | 28 |

| Female | 250 | 88 | 55 |

| Data adapted from a study comparing AIN-76A and NIH-07 diets. The data presented here is from the AIN-76A diet groups, which showed a higher incidence.[4] |

Table 2: Dose-Response of Preneoplastic Foci in Rat Liver

| Treatment Group | Duration of Treatment | Number of GST-P-positive Foci/cm² |

| Control | 16 weeks | < 1 |

| 0.02% 2-AAF in diet | 6 weeks | ~5 |

| 0.02% 2-AAF in diet | 12 weeks | ~20 |

| 0.02% 2-AAF in diet | 16 weeks | ~40 |

| GST-P (Glutathione S-transferase placental form) is a marker for preneoplastic lesions in the liver. |

Experimental Protocols: Methodologies for Studying 2-AAF Carcinogenesis

The following are representative protocols for inducing and assessing 2-AAF-mediated carcinogenesis in rodent models.

Protocol 1: Induction of Hepatocellular Carcinoma in Rats with Dietary 2-AAF

-

Animal Model: Male Fischer 344 (F344) or Wistar rats, 6-8 weeks old.

-

Compound Preparation: 2-AAF is mixed into a powdered rodent diet at the desired concentration (e.g., 0.02%, which is equivalent to 200 ppm).

-

Administration: The diet containing 2-AAF is provided to the animals ad libitum for a specified duration (e.g., 16-24 weeks). A control group receives the same diet without 2-AAF.

-

Monitoring: Animals are monitored weekly for clinical signs of toxicity and body weight changes. Food consumption is also recorded.

-

Endpoint: At the end of the study period, animals are euthanized. The liver and other organs (e.g., bladder, mammary glands) are collected, weighed, and fixed in 10% neutral buffered formalin.

-

Analysis: Fixed tissues are processed for histopathological examination. Liver sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to identify hepatocellular carcinomas and other lesions. Immunohistochemistry for markers like GST-P can be performed to quantify preneoplastic foci.

Protocol 2: Two-Stage Model of Liver Carcinogenesis (Initiation-Promotion)

-

Animal Model: Male Wistar rats, 6-8 weeks old.

-

Initiation: A single intraperitoneal (i.p.) injection of a carcinogenic initiator, such as diethylnitrosamine (DEN), is administered at a dose of 200 mg/kg body weight.

-

Promotion: Two weeks after initiation, the animals are placed on a diet containing a promoting agent. In some historical models, 2-AAF was used as a promoter at a low, non-carcinogenic dose, often in conjunction with partial hepatectomy to stimulate cell proliferation. For example, a diet containing 0.02% 2-AAF for 2 weeks.

-

Monitoring and Endpoint: Similar to Protocol 1, animals are monitored, and tissues are collected for histopathological and molecular analysis at defined time points. This model is particularly useful for studying the distinct stages of carcinogenesis.

Conclusion: The Enduring Legacy of this compound

The historical journey of this compound from a failed insecticide to a cornerstone of experimental oncology is a testament to the serendipitous nature of scientific discovery. For over eight decades, research involving 2-AAF has been instrumental in elucidating the fundamental principles of chemical carcinogenesis, including the concepts of metabolic activation, DNA adduct formation, and the multi-step progression of cancer. While newer, more sophisticated models and techniques have emerged, the foundational knowledge gained from studies with 2-AAF continues to inform modern cancer research and drug development. The data and protocols outlined in this guide serve as a valuable resource for understanding the historical context and enduring significance of this remarkable compound.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. 2-Acetylaminofluorene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Fifty years of research onN-acetyl-2-aminofluorene, one of the most versatile compounds in experimental cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increased incidence of spontaneous and 2-acetylaminofluorene-induced liver and bladder tumors in B6C3F1 mice fed AIN-76A diet versus NIH-07 diet - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide to the In Vivo Key Metabolites of 2-Acetamidofluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of the procarcinogen 2-Acetamidofluorene (2-AAF). It details the key metabolic pathways, presents available quantitative data, outlines experimental protocols, and provides visual representations of the core processes to aid in research and drug development.

Introduction

This compound (2-AAF) is a well-studied compound known for its carcinogenic properties, which are not inherent to the parent molecule but arise from its metabolic activation in vivo.[1][2] Understanding the biotransformation of 2-AAF is crucial for assessing its toxicological risk and for the broader study of chemical carcinogenesis. This guide focuses on the key metabolites of 2-AAF formed in vivo, the enzymatic processes involved, and the methodologies used to study these transformations.

Metabolic Pathways of this compound

The metabolism of 2-AAF is a complex process primarily occurring in the liver and involves both Phase I and Phase II enzymatic reactions. These pathways can lead to either detoxification and excretion or the formation of highly reactive electrophilic intermediates that can bind to cellular macromolecules like DNA, initiating carcinogenic events.[1][2]

Phase I Metabolism: Activation and Detoxification

The initial and rate-limiting step in the metabolic activation of 2-AAF is N-hydroxylation, predominantly catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2. This reaction forms N-hydroxy-2-acetylaminofluorene (N-OH-AAF), a proximate carcinogen.[2] In addition to N-hydroxylation, CYP enzymes can also catalyze ring hydroxylation at various positions (e.g., 1-, 3-, 5-, 7-, and 9-), which are generally considered detoxification pathways, leading to the formation of more water-soluble compounds that can be readily excreted.[2][3][4]

Phase II Metabolism: Conjugation and Further Activation

The proximate carcinogen, N-OH-AAF, undergoes further metabolic activation through Phase II enzymatic reactions. These include sulfonation, acetylation, and deacetylation, leading to the formation of highly reactive electrophilic esters.[2]

-

Sulfonation: Sulfotransferases (SULTs) catalyze the O-sulfonation of N-OH-AAF to form N-sulfonyloxy-2-acetylaminofluorene. This metabolite is highly unstable and readily forms a reactive nitrenium ion that can bind to DNA.[2]

-

Acetylation: N-acetyltransferases (NATs) can catalyze the O-acetylation of N-OH-AAF, forming N-acetoxy-2-acetylaminofluorene (N-OAc-AAF), another reactive metabolite capable of forming DNA adducts.[2]

-

Deacetylation: Deacetylation of N-OH-AAF leads to the formation of N-hydroxy-2-aminofluorene (N-OH-AF), which can also be a substrate for further activation.[1]

The interplay between these activation and detoxification pathways is a critical determinant of the carcinogenic potential of 2-AAF.

Key Metabolites of this compound

The in vivo metabolism of 2-AAF results in a variety of metabolites. The primary metabolites identified in various studies are listed below.

Major In Vivo Metabolites of this compound:

-

N-hydroxy-2-acetylaminofluorene (N-OH-AAF): The primary proximate carcinogen.[2]

-

Ring-hydroxylated metabolites:

-

Deacetylated metabolite:

-

Conjugated metabolites: Glucuronide and sulfate (B86663) conjugates of the hydroxylated metabolites.[4]

Quantitative Data on 2-AAF Metabolites

While numerous studies have identified the metabolites of 2-AAF, detailed quantitative data on their in vivo distribution and concentration in various tissues are limited. The following tables summarize the available information. Further research is needed to provide more precise quantitative values.

Table 1: In Vitro Metabolism of 2-AAF in Rat Hepatocytes

| Metabolite | Relative Abundance |

| 5-OH-AAF | > 7-OH-AAF |

| 7-OH-AAF | > 3-OH-AAF |

| 3-OH-AAF | > N-OH-AAF |

| N-OH-AAF | > 2-Aminofluorene (AF) |

| 2-Aminofluorene (AF) | > 1-OH-AAF |

Data adapted from studies on primary cultures of adult rat hepatocytes, showing the rank quantitative order of secreted metabolites.[3]

Table 2: Qualitative Distribution of 2-AAF Metabolites in Rat Tissues